

CAS number 6156-78-1 properties and uses

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Compound of Interest

Compound Name: *Manganese acetate tetrahydrate*

Cat. No.: *B2609459*

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An In-depth Technical Guide to Manganese(II) Acetate Tetrahydrate (CAS 6156-78-1)

Introduction

Manganese(II) acetate tetrahydrate, identified by the CAS number 6156-78-1, is a moderately water-soluble crystalline solid that appears as pale red or pink crystals.^{[1][2][3][4]} This compound is a hydrated salt of manganese and serves as a significant precursor in various industrial and research applications.^{[3][5]} It is particularly valued for its role as a catalyst in organic synthesis and polymer production, a micronutrient in agriculture, and a precursor for advanced materials.^{[5][6][7]} Its solubility in water and alcohol makes it a versatile reagent in numerous chemical processes.^{[1][7]}

Chemical and Physical Properties

Manganese(II) acetate tetrahydrate possesses distinct chemical and physical properties that are crucial for its various applications. These properties are summarized in the table below.

Property	Value	References
CAS Number	6156-78-1	[5][8]
Molecular Formula	$\text{Mn}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$	[5]
Molecular Weight	245.09 g/mol	[4][5]
Appearance	Pale red/pink crystalline solid	[1][2][3]
Density	1.589 g/mL at 25 °C	[3]
Melting Point	>300 °C (decomposes)	[3]
Solubility	Soluble in water, methanol, ethanol, and acetic acid.	[1][3][7]
pH	7.0 (50g/l in H ₂ O at 20°C)	[9]
Crystal System	Monoclinic	[3]

Synthesis and Purification

Synthesis Protocols

Manganese(II) acetate tetrahydrate can be synthesized through several laboratory methods. The choice of method often depends on the available starting materials and desired purity.

Method 1: From Manganese Carbonate and Acetic Acid[2][10]

- **Reaction:** Add manganese(II) carbonate (MnCO_3) in small portions to an excess of acetic acid (CH_3COOH) with constant stirring.
- **Observation:** Continue adding the manganese compound until the cessation of carbon dioxide evolution.
- **Filtration:** Filter the resulting solution to remove any unreacted solids or impurities.
- **Crystallization:** The filtrate, which is a solution of manganese(II) acetate, can then be used for crystal growth.

Method 2: From Manganese(II) Oxide and Acetic Acid[2][10]

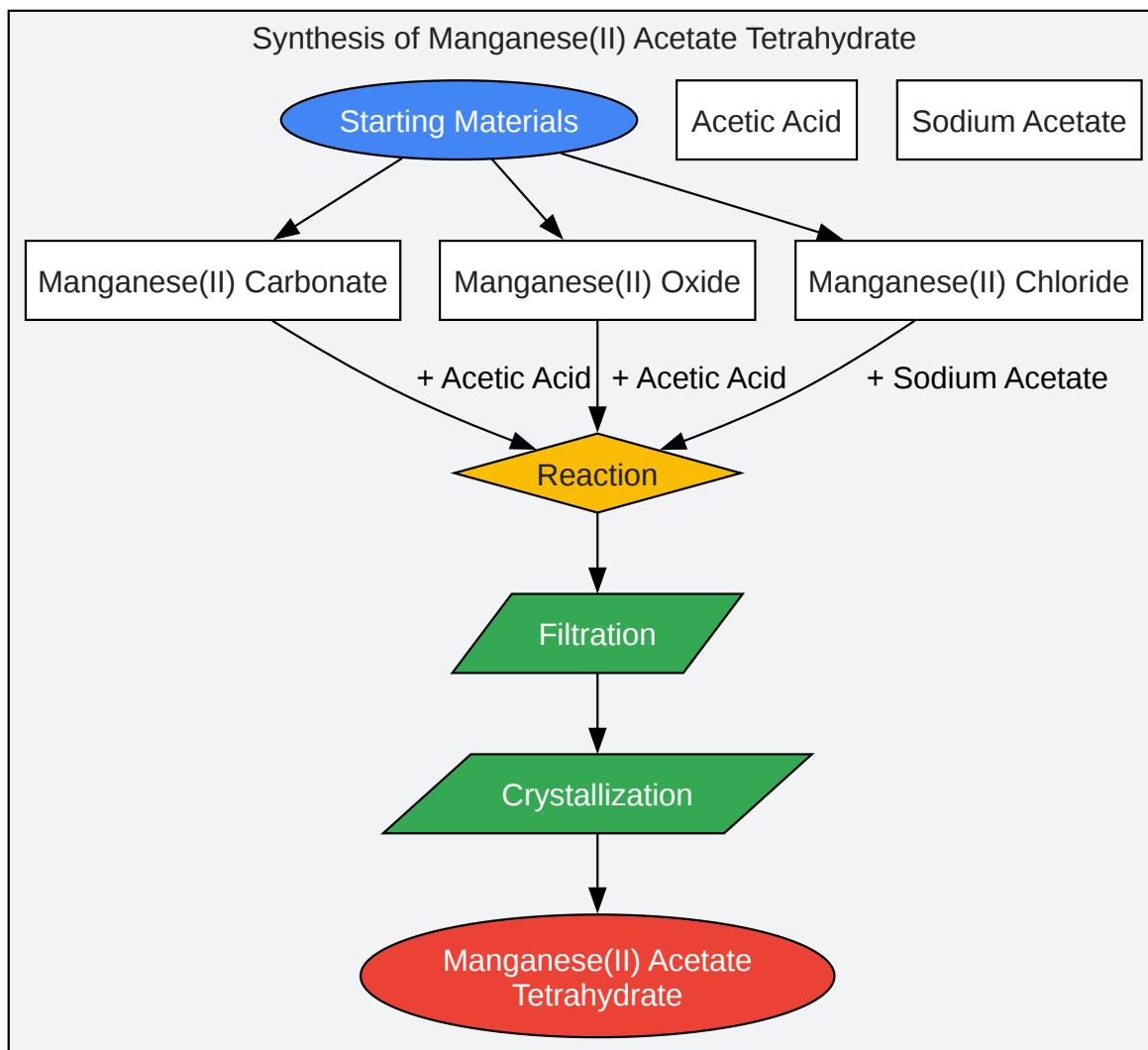
- Reaction: React manganese(II) oxide (MnO) with acetic acid.
- Filtration: After the reaction is complete, filter the solution.
- Crystallization: Allow the solution to cool and crystallize to obtain manganese(II) acetate tetrahydrate.

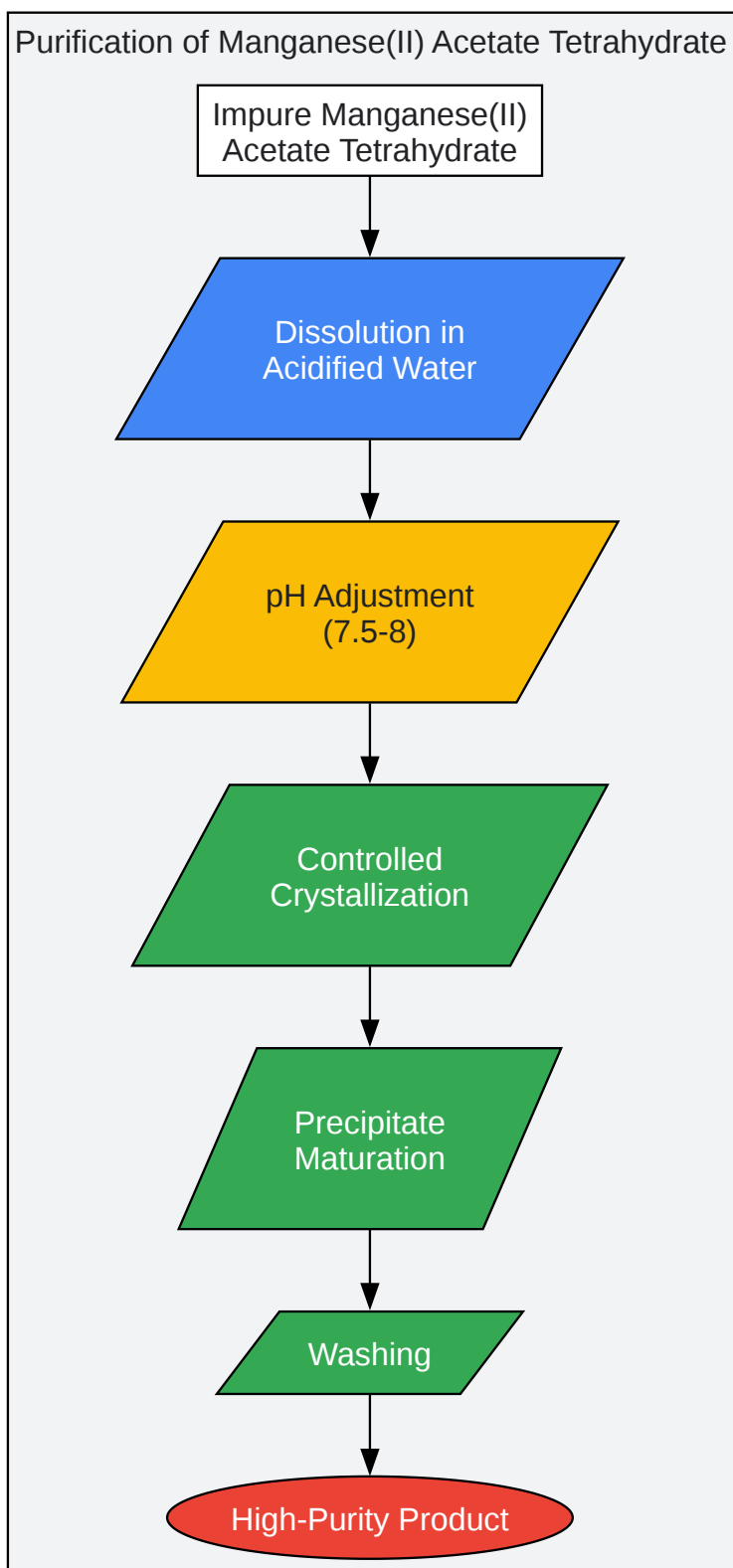
Method 3: From Manganese(II) Chloride and Sodium Acetate[\[2\]](#)

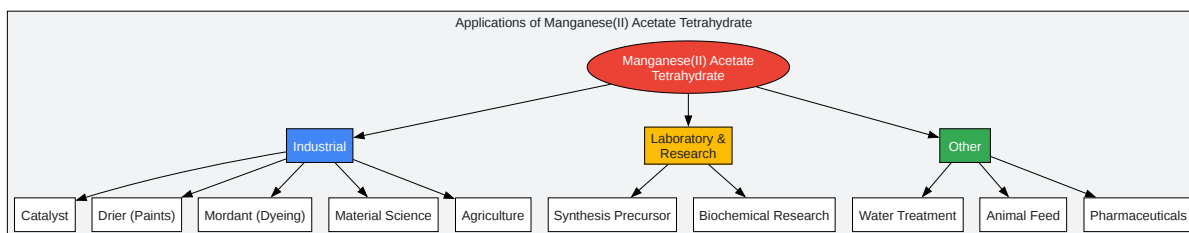
- Reaction: A solution of manganese(II) chloride (MnCl₂) is reacted with a solution of sodium acetate (CH₃COONa).
- Precipitation: Upon cooling the mixture, a crystalline precipitate of manganese(II) acetate tetrahydrate will form.
- Isolation: The precipitate is filtered and washed with a small amount of cold water.

Method 4: Industrial Preparation from Electrolytic Manganese[\[11\]](#)

- Reaction: Electrolytic manganese is added to glacial acetic acid (diluted with deionized water to a concentration of 8-12 °Bé) in a reactor. The reaction is considered complete when the pH of the solution reaches 6.5-7.0.
- Clarification and pH Adjustment: The reaction solution is filtered, and the pH is adjusted to 4.0-4.6 with glacial acetic acid.
- Concentration: The solution is concentrated under reduced pressure (0.1-0.9 MPa) until the concentration reaches 31-36 °Bé.
- Crystallization and Dehydration: The concentrated solution is cooled to induce crystallization, and the resulting crystals are dehydrated by centrifugation for 1.5-2.5 hours.







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